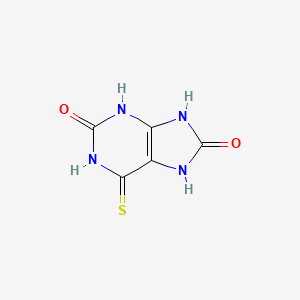
Acide 6-thiourique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacologie : Surveillance des métabolites
L'acide 6-thiourique est un métabolite clé dans la pharmacocinétique des médicaments immunosuppresseurs tels que l'azathioprine et la 6-mercaptopurine . La surveillance de ses taux peut contribuer à optimiser les dosages des médicaments pour chaque patient, réduisant ainsi le risque d'effets indésirables tout en assurant l'efficacité thérapeutique .
Biochimie : Études d'inhibition enzymatique
Des recherches ont montré que l'this compound peut être utilisé pour étudier l'inhibition de la xanthine oxydase (XO), une enzyme impliquée dans le métabolisme des purines . Cela est crucial pour comprendre les interactions de divers composés avec la XO et leurs effets potentiels sur les voies métaboliques.
Biologie moléculaire : Hydrolyse des nucléotides
En biologie moléculaire, l'this compound sert de composé modèle pour étudier l'hydrolyse des nucléotides. Il contribue à comprendre les voies enzymatiques et l'influence des groupes fonctionnels sur l'activité des substrats, ce qui est essentiel pour la conception et le développement de médicaments .
Recherche clinique : Surveillance thérapeutique des médicaments
L'this compound est utilisé dans la surveillance thérapeutique des médicaments (TDM) pour mesurer l'équilibre entre les métabolites actifs et inactifs des médicaments thiopuriniques. Ceci est important pour évaluer l'efficacité et la sécurité des médicaments dans les traitements des maladies inflammatoires et néoplasiques .
Chimie analytique : Méthodes chromatographiques
En chimie analytique, l'this compound est analysé pour affiner les méthodes chromatographiques utilisées pour mesurer les métabolites des thiopurines. Cela contribue à standardiser les procédures de détermination des concentrations de médicaments dans les échantillons biologiques .
Sciences de l'environnement : Interactions aliments-médicaments
L'étude de l'this compound en sciences de l'environnement implique l'examen de ses interactions avec des composés naturels comme les flavonoïdes. Ces recherches sont importantes pour comprendre comment les composants alimentaires peuvent affecter le métabolisme et l'élimination des médicaments .
Mécanisme D'action
Target of Action
6-Thiouric acid, more accurately called 6-thiouric acid, is a main inactive metabolite of the immunosuppressive drugs azathioprine, mercaptopurine, and tioguanine . The primary targets of 6-thiouric acid are the enzymes involved in its metabolism, such as xanthine oxidase (XO) and thiopurine methyltransferase (TPMT) .
Mode of Action
The mode of action of 6-thiouric acid is primarily through its interaction with these enzymes. It is produced by the action of XO on 6-mercaptopurine . It is considered pharmacologically inactive . The conversion of 6-mercaptopurine into 6-thiouric acid by XO results in reduced efficacy of these drugs .
Biochemical Pathways
6-Thiouric acid is part of the metabolic pathway of thiopurine drugs. These drugs are converted by several enzymatic steps into their active forms, thioguanine nucleotides (TGN). The conversion into 6-thiouric acid by xo is a degradative pathway that results in an inactive metabolite . This pathway competes with the pathways leading to the active metabolites, thereby influencing the drug’s efficacy .
Pharmacokinetics
The pharmacokinetics of 6-thiouric acid is closely tied to the metabolism of the thiopurine drugs. After administration, these drugs are rapidly converted into various metabolites, including 6-thiouric acid . The elimination half-life of 6-thiouric acid and its impact on the bioavailability of the active metabolites is influenced by factors such as renal function .
Action Environment
The action of 6-thiouric acid, and by extension the thiopurine drugs, can be influenced by various environmental factors. For instance, the activity of the enzymes involved in its metabolism can be affected by factors such as pH . Additionally, genetic factors can influence the activity of these enzymes, thereby affecting the metabolism of the drugs and their efficacy .
Analyse Biochimique
Biochemical Properties
6-Thiouric acid is involved in several biochemical reactions, primarily as a metabolite of thiopurine drugs. It interacts with enzymes such as xanthine oxidase, which converts thioguanine to thiouric acid . Additionally, 6-thiouric acid is a potent inhibitor of UDP-glucose dehydrogenase, an enzyme responsible for the formation of UDP-glucuronic acid, a substrate used in detoxification processes in the liver . This inhibition can lead to the suppression of bilirubin conjugation, contributing to the toxic side effects associated with thiopurine drugs .
Cellular Effects
6-Thiouric acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit UDP-glucose dehydrogenase in rat hepatocytes, leading to a decrease in the conjugation of bilirubin with UDP-glucuronic acid . This inhibition can result in the accumulation of bilirubin, causing toxic effects in cells. Additionally, 6-thiouric acid can influence cell signaling pathways by interacting with enzymes involved in purine metabolism .
Molecular Mechanism
The molecular mechanism of 6-thiouric acid involves its interaction with enzymes and other biomolecules. It inhibits UDP-glucose dehydrogenase by binding to the enzyme and preventing the formation of UDP-glucuronic acid . This inhibition disrupts the detoxification process in the liver, leading to the accumulation of toxic metabolites. Furthermore, 6-thiouric acid is formed through the oxidation of thioguanine by xanthine oxidase . This conversion is a crucial step in the metabolism of thiopurine drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-thiouric acid can change over time due to its stability and degradation. Studies have shown that 6-thiouric acid is a stable metabolite, but its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to 6-thiouric acid can lead to the accumulation of toxic metabolites, affecting cellular processes . In vivo studies have also indicated that the inhibition of UDP-glucose dehydrogenase by 6-thiouric acid can result in long-term toxic effects on liver function .
Dosage Effects in Animal Models
The effects of 6-thiouric acid vary with different dosages in animal models. At low doses, 6-thiouric acid can inhibit UDP-glucose dehydrogenase without causing significant toxic effects . At higher doses, the inhibition of this enzyme can lead to the accumulation of toxic metabolites, resulting in adverse effects such as hepatotoxicity . Studies have shown that the threshold for these toxic effects is dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
6-Thiouric acid is involved in the metabolic pathways of thiopurine drugs. It is formed through the oxidation of thioguanine by xanthine oxidase . This conversion is a key step in the metabolism of thiopurine drugs, leading to the formation of inactive metabolites. Additionally, 6-thiouric acid can inhibit UDP-glucose dehydrogenase, affecting the detoxification process in the liver . This inhibition can alter metabolic flux and metabolite levels, contributing to the toxic effects of thiopurine drugs .
Transport and Distribution
The transport and distribution of 6-thiouric acid within cells and tissues involve various transporters and binding proteins. Studies have shown that 6-thiouric acid can be transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues . This accumulation can affect the localization and activity of 6-thiouric acid, influencing its effects on cellular processes . Additionally, binding proteins can interact with 6-thiouric acid, affecting its distribution within cells .
Subcellular Localization
The subcellular localization of 6-thiouric acid can influence its activity and function. Studies have shown that 6-thiouric acid can be localized to specific compartments or organelles within cells, affecting its interactions with enzymes and other biomolecules . Targeting signals and post-translational modifications can direct 6-thiouric acid to specific subcellular locations, influencing its effects on cellular processes . This localization can play a crucial role in the compound’s mechanism of action and its impact on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Thiouric acid is typically synthesized through the oxidation of mercaptopurine. The process involves the use of xanthine oxidase, an enzyme that catalyzes the conversion of mercaptopurine to 6-thiouric acid . The reaction conditions usually include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of 6-thiouric acid follows similar biochemical pathways, utilizing large-scale bioreactors to facilitate the enzymatic conversion. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Thiouric acid undergoes several types of chemical reactions, including:
Oxidation: Conversion
Propriétés
IUPAC Name |
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQUGJSTGOXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173843 | |
| Record name | 6-Thiouric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-60-0 | |
| Record name | 6-Thiouric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Thiouric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Thiouric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thiouric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F23ZQP3EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of 6-mercaptopurine (6MP) leading to 6-thiouric acid (6TUA) formation?
A1: 6MP is oxidized to 6TUA via two possible intermediates: 6-thioxanthine (6TX) and 8-oxo-6-mercaptopurine (8OH6MP). While both pathways exist, research suggests that the route through 6TX is more likely. []
Q2: Which enzymes are involved in the conversion of 6MP to 6TUA?
A2: The key enzymes involved are xanthine oxidase (XO) and aldehyde oxidase (AO). XO catalyzes the initial, rate-limiting step of 6MP oxidation to 6TX. Both XO and AO then contribute to the oxidation of 6TX to 6TUA. [, ] Additionally, xanthine dehydrogenase (XDH) has been shown to contribute to the production of 6TX and, in the presence of NAD+, the final 6TUA product. []
Q3: How does allopurinol, a xanthine oxidase inhibitor, affect 6MP metabolism?
A3: Allopurinol significantly inhibits the conversion of 6MP to 6TUA. This inhibition leads to a decrease in 6TUA formation and a simultaneous increase in the levels of free 6MP available in the system. [, , , , ]
Q4: Does milk consumption impact 6MP bioavailability?
A6: Cow's milk contains high levels of XO. Studies show that incubation of 6MP with pasteurized cow's milk at 37°C for 30 minutes leads to the conversion of 30% of 6MP to 6TUA. [] Boiling milk for 5 minutes eliminates this effect. [] This suggests that milk consumption could potentially decrease 6MP bioavailability and impact therapeutic outcomes.
Q5: Can flavonoids interfere with 6MP metabolism?
A7: Certain flavonoid aglycones and their conjugates have demonstrated significant inhibition of XO in vitro, comparable to or even stronger than allopurinol. [] This inhibition could potentially impact 6MP elimination and should be considered, especially with high flavonoid intake.
Q6: Is there evidence of tissue-specific metabolism of 6MP and its analogs?
A8: Research indicates that the metabolism of 6MP and related compounds differs between tissues. For example, intestinal mucosa exhibits a higher capacity to form 6TUA from 6MP compared to bone marrow. [] This difference is attributed to lower nucleotide pyrophosphorylase activity and a more active 6TUA formation mechanism in the intestinal mucosa. []
Q7: Are there ways to target 6MP or its analogs specifically to the kidneys?
A9: Yes, research suggests that cysteine S-conjugates could act as kidney-selective prodrugs. For example, S-(6-purinyl)-L-cysteine (PC) is metabolized by renal cysteine conjugate beta-lyase to release 6MP specifically in the kidneys. [] This targeted delivery approach could potentially enhance efficacy and minimize off-target effects.
Q8: What analytical techniques are commonly employed to study 6MP and its metabolites, including 6TUA?
A10: High-performance liquid chromatography (HPLC) is widely used to analyze 6MP and its metabolites in various biological matrices. [, , , , ] This method allows for simultaneous detection and quantification of 6MP, 6TUA, and other relevant metabolites in complex biological samples.
Q9: Are there other techniques being explored for 6TUA detection?
A11: Yes, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been investigated as a potential method for sensitive and rapid detection of 6TUA in synthetic urine. [] This approach highlights the ongoing efforts to develop improved analytical tools for monitoring 6TUA levels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


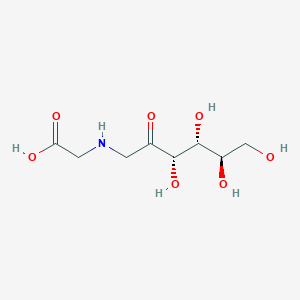
![3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B1227754.png)
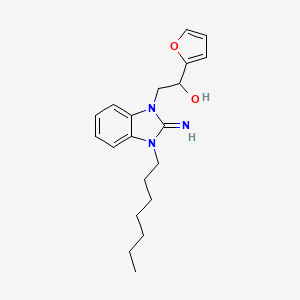
![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
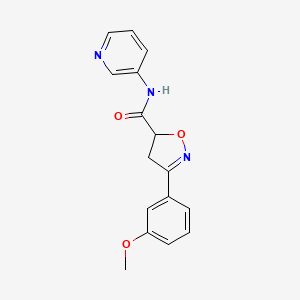
![Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester](/img/structure/B1227760.png)
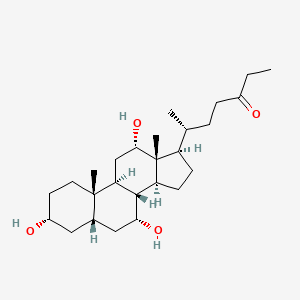
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1227765.png)
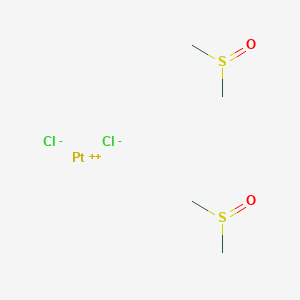
![(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum](/img/structure/B1227768.png)



